3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311315-75-9 . It has a molecular weight of 239.15 . The IUPAC name for this compound is 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Antifungal Activity
The compound 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has been explored in the synthesis and study of its antifungal activity. Particularly, a series of N-substituted propylamines and amides related to this compound were synthesized and evaluated for their in vitro and in vivo fungicidal activity against plant pathogenic fungi. Certain compounds in this series displayed significant antifungal activity, and structural modifications, such as the introduction of cyclopropyl groups, were found to be beneficial for maintaining antifungal efficacy on various phytopathogenic fungi (Arnoldi et al., 2007).
Intramolecular Amination and Cycloaddition Reactions
The compound also features in the realm of cycloaddition and intramolecular amination reactions. For instance, a method involving intramolecular amination of cyclopropylmethyl cation to form various derivatives, including amines and triazoles, was reported. The reactivity of the compound under different conditions, including Lewis acid catalyst or thermal ionization, leads to products that are structurally related to this compound (Skvorcova et al., 2017).
Aerobic Oxidative Cycloaddition
Furthermore, the utility of the compound in synthetic chemistry is highlighted by its involvement in aerobic oxidative cycloaddition reactions. This approach has been used to construct 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions, showcasing the compound's versatility and its potential application in synthesizing a broad range of triazole derivatives (Bai et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
- One such compound is N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide , which targets cyclin-A2 and cyclin-dependent kinase 2 (CDK2) .
- Triazoles are known to exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties .
Target of Action
Mode of Action
Action Environment
Properties
IUPAC Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNYCJQHMVNDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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